5-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,2-oxazole-3-carboxamide
Description
Properties
IUPAC Name |
5-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2S/c23-17(14-10-15(24-20-14)12-4-2-1-3-5-12)19-13-6-8-22(9-7-13)16-11-18-25-21-16/h1-5,10-11,13H,6-9H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQRNDSAFYGYMRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=NOC(=C2)C3=CC=CC=C3)C4=NSN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide derivatives.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate amine precursors.
Formation of the Oxazole Ring: The oxazole ring can be synthesized by cyclization of appropriate amino alcohols or amino ketones.
Coupling Reactions: The final step involves coupling the synthesized rings with the phenyl group and carboxamide functionality under suitable conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
5-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .
Scientific Research Applications
5-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,2-oxazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Pharmacology: It is investigated for its interactions with various biological targets, including enzymes and receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Oxazole Core
- Thiophene-containing analogues may exhibit altered metabolic stability due to sulfur’s susceptibility to oxidation compared to phenyl’s inertness .
5-Methyl-1,2-oxazole-3-carboxamide derivatives (e.g., 5-methyl-N-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazole-3-carboxamide, ):
Piperidine Substituent Modifications
1-(4-Fluorobenzoyl)piperidine-4-carboxamide (e.g., 1-(4-fluorobenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide, ):
- Piperidine linked to 1,2,3-thiadiazole (e.g., 5-cyclopropyl-N-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}-1,2-oxazole-3-carboxamide, MW 375.4 g/mol, ): The 1,2,3-thiadiazole isomer differs in nitrogen and sulfur positioning, altering electronic distribution and hydrogen-bonding capacity.
Data Table: Key Structural and Functional Comparisons
*Calculated based on molecular formula.
†Estimated from structural similarity.
Research Implications
The target compound’s combination of phenyl, 1,2,5-thiadiazole, and piperidine distinguishes it from analogues with thiophene, fluorobenzoyl, or 1,2,3-thiadiazole substituents. These differences likely influence its pharmacokinetic profile, target selectivity, and resistance mechanisms. Further studies should prioritize in vitro assays to compare binding affinities (e.g., to bacterial oxidoreductases as in ) and ADMET properties .
Biological Activity
5-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,2-oxazole-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique combination of functional groups including a thiadiazole ring, a piperidine moiety, and an oxazole structure. This specific arrangement contributes to its diverse biological activities.
Antimicrobial Activity
Research indicates that compounds containing thiadiazole and oxazole structures exhibit significant antimicrobial properties. For instance, derivatives with similar scaffolds have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
| Compound | Activity | Target Organism |
|---|---|---|
| This compound | Antimicrobial | S. aureus, E. coli |
| Similar Compounds | Antifungal | Candida albicans |
Anticancer Properties
The compound has been evaluated for its anticancer potential. Studies have demonstrated that derivatives of similar chemical structures can inhibit the proliferation of cancer cell lines. For example, compounds with oxazole moieties have shown activity against HT-29 and TK-10 cell lines .
Enzyme Inhibition
The presence of the oxazole and thiadiazole groups suggests potential interactions with specific enzymes. Compounds with similar structures have been studied as inhibitors of carbonic anhydrase, which plays a crucial role in various physiological processes .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound may inhibit enzymes involved in metabolic pathways.
- Cell Membrane Disruption : Similar compounds have been shown to disrupt bacterial cell membranes.
- Receptor Modulation : The compound may interact with specific receptors influencing cellular signaling pathways.
Case Studies and Research Findings
Several studies have highlighted the potential of this compound in various applications:
- Antimicrobial Study : A study demonstrated that derivatives exhibited significant antimicrobial activity against both gram-positive and gram-negative bacteria .
- Anticancer Evaluation : Research indicated that derivatives showed moderate cytotoxicity against cancer cell lines with IC50 values in the micromolar range .
- Enzyme Inhibition Research : Investigations into enzyme inhibition revealed that compounds with similar scaffolds could effectively inhibit carbonic anhydrase, suggesting potential therapeutic applications in conditions like glaucoma .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
